molecular formula C12H16N4S B1464283 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine CAS No. 1275171-77-1

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine

Cat. No.: B1464283
CAS No.: 1275171-77-1
M. Wt: 248.35 g/mol
InChI Key: LIDFZJSMIUQYTK-UHFFFAOYSA-N
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Description

The compound “2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine” is a complex organic molecule. It contains a benzothiazole group (a bicyclic system consisting of a benzene ring fused to a thiazole ring), a methylpiperazine group (a piperazine ring with a methyl substituent), and an amine group (a nitrogen atom with a lone pair of electrons) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and methylpiperazine groups are likely to contribute significantly to the compound’s three-dimensional shape and its chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothiazole, methylpiperazine, and amine groups. These functional groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Spectroscopic Characterization and Molecular Structure

The spectroscopic characteristics and molecular structure of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine have been studied in detail. Research has focused on its molecular structure using single-crystal X-ray analysis and vibrational spectroscopy, revealing its amino tautomeric form in the solid state. These studies are crucial for understanding its chemical properties and potential applications (Al-Harthy et al., 2019).

Antimicrobial Evaluation

This compound has been evaluated for its antimicrobial properties. Studies have synthesized and tested various derivatives for in vitro antimicrobial activity, demonstrating its potential as an antimicrobial agent. This research highlights the compound's potential use in developing new antimicrobial treatments (Shafiq et al., 2016).

Synthesis and Biological Evaluation

Further research has involved the synthesis and biological evaluation of related compounds for their antibacterial, antifungal, and anthelmintic activities. These studies contribute significantly to understanding the broader range of biological activities and potential therapeutic uses of this class of compounds (Amnerkar et al., 2015).

Synthesis and Structural Elucidation

Research into the synthesis and structural elucidation of amino acetylenic and thiocarbonate derivatives of this compound has also been conducted. These studies focus on the potential antimicrobial applications of these derivatives, significantly contributing to the understanding of their chemical properties and potential medicinal uses (Alsarahni et al., 2017).

Preclinical Evaluation as Antitumor Agents

This compound has also been investigated for its potential as an antitumor agent. The research focuses on amino acid prodrugs of novel antitumor benzothiazoles, exploring their mechanisms of action and potential for clinical use. This highlights the compound's potential role in cancer treatment (Bradshaw et al., 2002).

Safety and Hazards

As with any chemical compound, handling “2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards, safe handling procedures, and emergency response measures .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. It could potentially be explored for use in various fields, such as medicine, materials science, or chemical synthesis .

Biochemical Analysis

Biochemical Properties

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to target the protein S100B, which is involved in various cellular processes . The nature of these interactions often involves binding to specific sites on the protein, leading to changes in protein function and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, indicating its role in inflammatory responses . Additionally, it can alter the activity of enzymes like myeloperoxidase, further impacting cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with the protein S100B can modulate the protein’s activity, affecting downstream signaling pathways . These binding interactions are crucial for the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Long-term studies have shown that it can have sustained effects on cellular function, with changes in enzyme activity and gene expression observed over extended periods . These temporal effects are essential for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses have been associated with beneficial effects, such as reduced inflammation and improved cellular function . Higher doses can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, affecting overall cellular metabolism . Understanding these pathways is crucial for predicting the compound’s effects in vivo.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins, which determine its localization and accumulation within cells . These factors influence the compound’s effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-15-4-6-16(7-5-15)12-14-10-3-2-9(13)8-11(10)17-12/h2-3,8H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDFZJSMIUQYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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